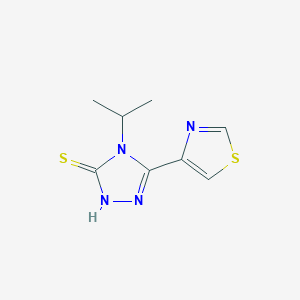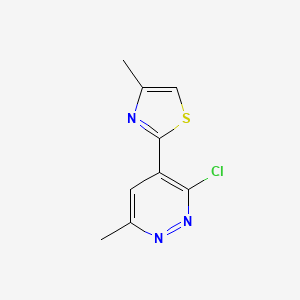
4-(2-Aminoethyl)thiomorpholine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)thiomorpholine 1-oxide is a chemical compound with the molecular formula C6H14N2O2S It is a derivative of thiomorpholine, featuring an aminoethyl group and an oxidized sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)thiomorpholine 1-oxide typically involves the oxidation of 4-(2-Aminoethyl)thiomorpholine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)thiomorpholine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiomorpholine form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under aqueous conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2-Aminoethyl)thiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)thiomorpholine 1-oxide involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the oxidized sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)thiomorpholine: The non-oxidized form of the compound.
Thiomorpholine: The parent compound without the aminoethyl group.
4-(2-Aminoethyl)morpholine: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness
4-(2-Aminoethyl)thiomorpholine 1-oxide is unique due to the presence of both an aminoethyl group and an oxidized sulfur atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1017791-77-3 |
|---|---|
Formule moléculaire |
C6H14N2OS |
Poids moléculaire |
162.26 g/mol |
Nom IUPAC |
2-(1-oxo-1,4-thiazinan-4-yl)ethanamine |
InChI |
InChI=1S/C6H14N2OS/c7-1-2-8-3-5-10(9)6-4-8/h1-7H2 |
Clé InChI |
PRZDBNBUEAQECP-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CCN1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)




